N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentanecarboxamide
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Overview
Description
N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that features a unique structure combining oxazolo and pyridine rings. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous DMF, followed by cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate . The intermediate product is then subjected to a Suzuki coupling reaction with various aryl boronic acids in the presence of palladium catalysts to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its anticancer properties, showing activity against various cancer cell lines.
Mechanism of Action
The mechanism of action of N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- N-[4-Chloro-3-(1,3-oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-furamide
- N,N-diethyl-4-[4-(1,3-oxazolo[4,5-b]pyridin-2-yl)phenyl]aniline
- 1-(1,3-oxazolo[4,5-b]pyridin-2-yl)-9-octadecyn-1-one
Uniqueness
N-(4-{[1,3]OXAZOLO[4,5-B]PYRIDIN-2-YL}PHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its combination of oxazolo and pyridine rings, along with the cyclopentane carboxamide moiety, sets it apart from other similar compounds.
Properties
Molecular Formula |
C24H21N3O2 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C24H21N3O2/c28-23(24(14-4-5-15-24)18-7-2-1-3-8-18)26-19-12-10-17(11-13-19)22-27-21-20(29-22)9-6-16-25-21/h1-3,6-13,16H,4-5,14-15H2,(H,26,28) |
InChI Key |
WPKANJRYQXTMEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 |
Origin of Product |
United States |
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